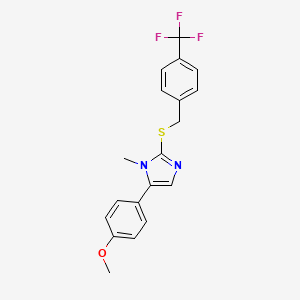
5-(4-methoxyphenyl)-1-methyl-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-METHOXYPHENYL)-1-METHYL-2-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-IMIDAZOLE is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethylphenyl group, and a sulfanyl group attached to an imidazole ring
Preparation Methods
The synthesis of 5-(4-METHOXYPHENYL)-1-METHYL-2-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-IMIDAZOLE typically involves multiple steps, including the formation of the imidazole ring and the introduction of the methoxyphenyl and trifluoromethylphenyl groups. One common synthetic route involves the reaction of 4-methoxybenzylamine with 4-(trifluoromethyl)benzyl chloride in the presence of a base to form the corresponding imidazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
5-(4-METHOXYPHENYL)-1-METHYL-2-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding reduced derivatives.
Scientific Research Applications
5-(4-METHOXYPHENYL)-1-METHYL-2-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-IMIDAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-1-METHYL-2-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as lipoxygenases, by binding to their active sites. This inhibition can lead to the suppression of inflammatory pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-(4-METHOXYPHENYL)-1-METHYL-2-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-IMIDAZOLE can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but has an indole ring instead of an imidazole ring. It exhibits similar biological activities but with different potency and selectivity.
5-(4-Methoxyphenyl)-1H-imidazole: This compound lacks the trifluoromethyl group and has different chemical and biological properties.
4,5-Bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole: This thiazole derivative has similar substituents but a different core structure, leading to distinct chemical and biological behaviors.
Properties
Molecular Formula |
C19H17F3N2OS |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1-methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazole |
InChI |
InChI=1S/C19H17F3N2OS/c1-24-17(14-5-9-16(25-2)10-6-14)11-23-18(24)26-12-13-3-7-15(8-4-13)19(20,21)22/h3-11H,12H2,1-2H3 |
InChI Key |
AOXCKRGOAGCBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorobenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11272788.png)
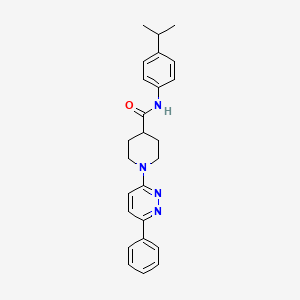
![4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11272797.png)

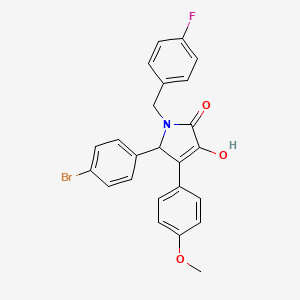
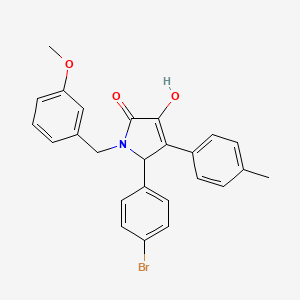
![1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11272828.png)
![N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11272843.png)
![N-(3-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11272845.png)
![N-(2,4-dimethoxybenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B11272850.png)
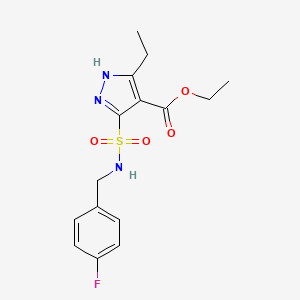
![N-(3-ethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11272866.png)
![5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11272869.png)
